Propineb

Übersicht

Beschreibung

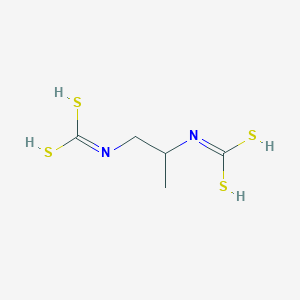

Propineb ist ein Fungizid, das zur Gruppe der Dithiocarbamate gehört. Es wird in der Landwirtschaft weit verbreitet eingesetzt, um eine Vielzahl von Pilzkrankheiten zu bekämpfen, darunter Mehltau, Braunfäule, Schwarzfäule, Feuerbrand, Blattflecken und Welke an Kulturen wie Weinreben, Tomaten, Kartoffeln, Beeren, Zitrusfrüchten, Reis und Tee . This compound ist ein polymerer Komplex aus Zink mit dem anionischen Liganden Propylen-1,2-bis(dithiocarbamate) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Propineb wird synthetisiert, indem 1,2-Propandiol mit Schwefelkohlenstoff und Ammoniakwasser in einem Reaktionskessel umgesetzt wird. Die resultierende Lösung wird dann mit Salzsäure behandelt, um den pH-Wert auf 7-7,5 einzustellen. Anschließend wird eine Zinksalzlösung zugegeben, um eine this compound-Suspension zu bilden, die dann einer Fest-Flüssig-Trennung und Trocknung unterzogen wird, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet den gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist so konzipiert, dass er einfach ist, eine kurze Reaktionszeit und minimale Nebenreaktionen aufweist, was eine hohe Ausbeute und Umweltfreundlichkeit gewährleistet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Propineb unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Produkten oxidiert werden, abhängig von den Bedingungen und Reagenzien, die verwendet werden.

Reduktion: Reduktionsreaktionen können this compound in einfachere Verbindungen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Propylenthioharnstoff und anderen verwandten Verbindungen führen .

Wissenschaftliche Forschungsanwendungen

Propineb hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard für analytische Tests in Umwelt- und landwirtschaftlichen Proben verwendet.

Industrie: In der Landwirtschaft als Fungizid eingesetzt, um Nutzpflanzen vor Pilzinfektionen zu schützen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität bestimmter Enzyme in Pilzzellen hemmt, was zur Störung essentieller Stoffwechselprozesse führt. Es zielt hauptsächlich auf die Enzyme ab, die an der Synthese von Nukleinsäuren und Proteinen beteiligt sind, wodurch das Wachstum und die Vermehrung von Pilzpathogenen verhindert werden . Die beteiligten molekularen Pfade umfassen die Hemmung der Enzymaktivität und die Störung der Zellatmung .

Ähnliche Verbindungen:

Mancozeb: Ein weiteres Dithiocarbamate-Fungizid mit ähnlicher Wirkungsweise, aber unterschiedlicher chemischer Struktur.

Zineb: Ein zinkhaltiges Dithiocarbamate-Fungizid mit ähnlichen Anwendungen in der Landwirtschaft.

Thiram: Ein Dithiocarbamate-Fungizid, das zur Bekämpfung von Pilzkrankheiten an Saatgut und Nutzpflanzen eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner polymeren Komplexstruktur mit Zink, die ihm ein breites Wirkungsspektrum und eine lange Restaktivität verleiht. Es ist besonders wirksam gegen eine Vielzahl von Pilzkrankheiten und wird in verschiedenen Kulturen eingesetzt .

Wirkmechanismus

Propineb exerts its effects by inhibiting the activity of certain enzymes in fungal cells, leading to the disruption of essential metabolic processes. It primarily targets the enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing the growth and reproduction of fungal pathogens . The molecular pathways involved include the inhibition of enzyme activity and interference with cellular respiration .

Vergleich Mit ähnlichen Verbindungen

Mancozeb: Another dithiocarbamate fungicide with a similar mode of action but different chemical structure.

Zineb: A zinc-containing dithiocarbamate fungicide with similar applications in agriculture.

Thiram: A dithiocarbamate fungicide used to control fungal diseases in seeds and crops.

Uniqueness of Propineb: this compound is unique due to its polymeric complex structure with zinc, which provides it with a broad spectrum of activity and long residual effect. It is particularly effective against a wide range of fungal diseases and is used in various crops .

Biologische Aktivität

Propineb is a dithiocarbamate fungicide widely used in agriculture, particularly for its effectiveness against various fungal diseases in crops. Understanding its biological activity is essential for assessing its safety and efficacy. This article reviews the biological activity of this compound, focusing on its effects on thyroid function, inhalation toxicity, and potential applications in agricultural practices.

This compound acts primarily as a fungicide by inhibiting the enzyme systems of fungi, disrupting their cellular processes. Its mode of action involves the formation of complexes with metal ions, which are crucial for fungal growth and reproduction. This mechanism not only affects fungal pathogens but may also have implications for non-target organisms, including humans and wildlife.

Thyroid Function Studies

Several studies have investigated the impact of this compound on thyroid function in animal models:

- Study Overview : In a 62-day feeding study with Wistar rats, groups were administered varying concentrations of this compound (0, 2, 10, 50, or 250 ppm). The study aimed to assess thyroid function through measurements of serum T3 and T4 levels.

- Findings :

- A significant decrease in T3 and T4 levels was observed at the highest dosage (250 ppm), indicating a potential disruption in thyroid hormone synthesis.

- At lower doses (2 and 10 ppm), an initial increase in T3 levels was noted, which was interpreted as a physiological response rather than an adverse effect. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 ppm .

| Dosage (ppm) | T3 Levels | T4 Levels | Thyroid Weight Change |

|---|---|---|---|

| 0 | Control | Control | No change |

| 2 | ↑ | Normal | No change |

| 10 | Normal | Normal | No change |

| 50 | ↓ | ↓ | Increased |

| 250 | ↓ | ↓ | Increased |

Inhalation Toxicity

Inhalation studies have revealed critical insights into the respiratory effects of this compound:

- Study Design : Female rats were exposed to this compound dust at varying concentrations (0, 1.1, 5.5, and 25.8 mg/m³) over a week.

- Results :

- The study indicated that inhalation exposure led to pulmonary responses consistent with zinc homeostasis disruption.

- Muscle weakness was observed after high-dose exposure, suggesting systemic effects beyond respiratory irritation.

The findings highlight the need for careful handling of this compound to mitigate inhalation risks during agricultural applications .

Case Studies and Environmental Impact

This compound has been evaluated for its environmental safety and potential applications beyond fungicidal activity:

- Environmental Safety : Research indicates that this compound is relatively harmless to non-target organisms at recommended application rates. It has been tested alongside other chemicals for their effects on aquatic life and soil health .

- Agricultural Applications : this compound has shown promise not only as a fungicide but also in enhancing plant growth under conditions of zinc deficiency. It acts as a physiological curative treatment that can improve crop yields even when zinc is limited .

Eigenschaften

IUPAC Name |

1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHYLHFNAWUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=S)S)NC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956852 | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000016 [mmHg] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35449-52-6, 12071-83-9, 9016-72-2 | |

| Record name | Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35449-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035449526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | polymeric zinc propylenebis(dithiocarbamate);propineb (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.